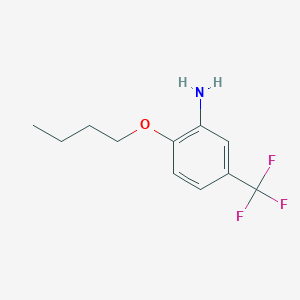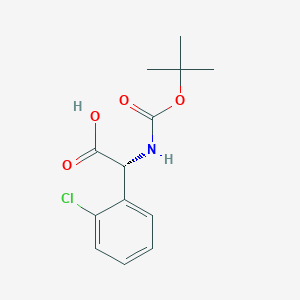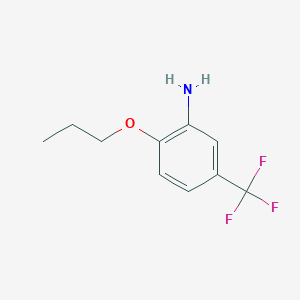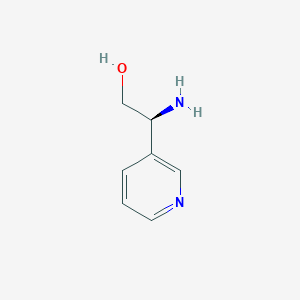
2-Butoxy-5-(trifluoromethyl)aniline
Descripción general
Descripción
2-Butoxy-5-(trifluoromethyl)aniline is a primary aromatic amine. It has a molecular weight of 233.23 and a molecular formula of C11H14F3NO .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The exact structure visualization was not found in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the searched resources. It’s known that it has a molecular weight of 233.23 , but further details such as melting point, boiling point, and density were not found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ortho-Effect Study : The ortho-effect in compounds related to 2-Butoxy-5-(trifluoromethyl)aniline, specifically 2-amino- and 2-methylaminobenzylidyne trifluoride, was investigated, focusing on steric factors and intramolecular hydrogen bonding (Grocock et al., 1971).
Structural Studies in Ligand Synthesis : A study involved using F, CF3-substituted anilines, including this compound, for synthesizing Cu(II) and Pd(II) complexes. These compounds were characterized using various techniques and assessed for their antiproliferative activity (Kasumov et al., 2016).
Chemical Reactivity in Organic Synthesis : this compound was utilized as a monodentate transient directing group in a Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process facilitated the synthesis of complex molecules such as quinazoline and fused isoindolinone (Wu et al., 2021).
Applications in Materials Science
Sensor Development : Research on poly(aniline) and its derivatives, which could include this compound, focused on developing sensors that exploit the inductive effect on the polymer's pK(a) for nonenzymatic glucose sensing (Shoji & Freund, 2001).
Polymer Synthesis : Aniline derivatives, potentially including this compound, have been used in the oxidative polymerization of polyaniline. This process is essential in applications like alternative energy sources, information storage, and membrane technology (Gospodinova & Terlemezyan, 1998).
Spectroscopic Analysis and Molecular Studies
Vibrational Spectra Analysis : Studies involving vibrational spectra, such as FT-IR and FT-Raman, of related compounds like 2-chloro-5-(trifluoromethyl) aniline, provide insights into the molecular structure and electronic properties of these compounds (Karthick et al., 2013).
Quantum Chemical Studies : Investigations on the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of related compounds, such as 2-chloro-5-(trifluoromethyl) aniline, offer a deeper understanding of their electronic structure (Karthick et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-butoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7H,2-3,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIFEKELMHESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3090608.png)
![6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B3090619.png)

![(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B3090636.png)







![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)